molecular formula C10H14N4O B13992308 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide CAS No. 66974-88-7

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide

Cat. No.: B13992308
CAS No.: 66974-88-7
M. Wt: 206.24 g/mol
InChI Key: XJWOPZMELRLUSH-UHFFFAOYSA-N
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Description

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide is a chemical compound with the molecular formula C10H14N4O and a molecular weight of 206.2444 g/mol . This compound is known for its unique structure, which includes a triazene group attached to a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide involves several steps. One common method includes the reaction of 3,3-dimethyl-1-triazenyl chloride with N-methylbenzamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazene group.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the triazene group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide involves its interaction with specific molecular targets. The triazene group is known to undergo metabolic activation, leading to the formation of reactive intermediates that can interact with DNA and proteins. This interaction can result in the inhibition of DNA synthesis and cell division, making it a potential anticancer agent. The exact molecular pathways involved are still under investigation, but it is believed to involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

66974-88-7

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

2-(dimethylaminodiazenyl)-N-methylbenzamide

InChI

InChI=1S/C10H14N4O/c1-11-10(15)8-6-4-5-7-9(8)12-13-14(2)3/h4-7H,1-3H3,(H,11,15)

InChI Key

XJWOPZMELRLUSH-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1N=NN(C)C

Origin of Product

United States

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